Synthetic Yield of 4-Methylbenzenesulfonyl Bromide via Sulfonylhydrazide Route Exceeds 90%, Outperforming Traditional Halogen Exchange Methods
4-Methylbenzenesulfonyl bromide can be synthesized from p-toluenesulfonylhydrazide via reaction with bromine in aqueous acidic media, achieving yields generally exceeding 90% [1]. This represents a substantial improvement over traditional synthetic routes, such as the bromination of sodium p-toluenesulfinate, which yields only 63–69% crude yield and approximately 50% after recrystallization [2]. The sulfonylhydrazide method also eliminates the need for carbon tetrachloride as a recrystallization solvent, which is required in the sulfinate bromination route but is environmentally unfavorable and complicates product handling due to high solubility losses [3].
| Evidence Dimension | Synthesis yield (isolated product) |
|---|---|
| Target Compound Data | >90% yield |
| Comparator Or Baseline | Traditional route from sodium p-toluenesulfinate: 63–69% crude yield, ~50% recrystallized yield |
| Quantified Difference | ≥40% absolute yield improvement |
| Conditions | Sulfonylhydrazide route: aqueous acidic media, bromine, room temperature. Comparator route: aqueous sodium sulfinate, bromine, CCl₄ recrystallization. |
Why This Matters
Procurement of TsBr sourced via the sulfonylhydrazide route ensures higher chemical efficiency and reduced waste; users synthesizing TsBr in-house benefit from a validated high-yielding protocol that avoids hazardous chlorinated solvents.
- [1] A. C. Poshkus; J. E. Herweh; F. A. Magnotta. The Synthesis of Aromatic Sulfonyl Bromides from Sulfonylhydrazides. J. Org. Chem. 1963, 28, 2766. View Source
- [2] Bromination of sodium p-toluenesulphinate; p-toluenesulphonyl bromide (tosyl bromide). ChemSpider SyntheticPage 18, 2001. DOI: 10.1039/SP18. View Source
- [3] Bromination of sodium p-toluenesulphinate; p-toluenesulphonyl bromide (tosyl bromide). ChemSpider SyntheticPage 18, 2001. DOI: 10.1039/SP18. View Source
